molecular formula C21H44N2O9 B1682601 t-boc-N-amido-PEG7-Amine CAS No. 206265-98-7

t-boc-N-amido-PEG7-Amine

Cat. No. B1682601
M. Wt: 468.6 g/mol
InChI Key: HTIMIYPOESODPC-UHFFFAOYSA-N
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Description

T-boc-N-amido-PEG7-Amine is a polyethylene glycol (PEG) derivative . It contains an amino group and a Boc-protected amino group . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .


Synthesis Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG7-Amine is C21H44N2O9 . It has a molecular weight of 468.6 g/mol .


Chemical Reactions Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-boc-N-amido-PEG7-Amine is soluble in DMSO . It appears as a pale yellow or colorless oily liquid . It has a predicted boiling point of 547.7±50.0°C and a predicted density of 1.075±0.06 g/cm3 .

Safety And Hazards

T-boc-N-amido-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIMIYPOESODPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410538
Record name Boc-PEG-amine (n=7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-boc-N-amido-PEG7-Amine

CAS RN

206265-98-7
Record name Boc-PEG-amine (n=7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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